2-Fluoroethyl chloroformate

Catalog No.
S748866
CAS No.
462-27-1
M.F
C3H4ClFO2
M. Wt
126.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroethyl chloroformate

CAS Number

462-27-1

Product Name

2-Fluoroethyl chloroformate

IUPAC Name

2-fluoroethyl carbonochloridate

Molecular Formula

C3H4ClFO2

Molecular Weight

126.51 g/mol

InChI

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2

InChI Key

FOHSVPIFZASOED-UHFFFAOYSA-N

SMILES

C(CF)OC(=O)Cl

Synonyms

2-Fluoroethyl Chloroformate; Carbonochloridic Acid 2-Fluoroethyl Ester

Canonical SMILES

C(CF)OC(=O)Cl

2-Fluoroethyl chloroformate is a chemical compound with the molecular formula C3H4ClFO2\text{C}_3\text{H}_4\text{Cl}\text{F}\text{O}_2 and a molecular weight of 126.51 g/mol. It is classified as a flammable liquid and poses acute toxicity risks through inhalation and skin contact, necessitating careful handling and storage under controlled conditions, typically at temperatures between 2-8 °C . The compound is characterized by its unique structure, which includes a fluorine atom that enhances its reactivity compared to non-fluorinated chloroformates.

As mentioned earlier, FECF modifies proteins by forming thioester linkages with cysteine residues. This modification can serve various purposes in proteomic research:

  • Cysteine-directed labeling: FECF can be used to attach reporter molecules (e.g., biotin, fluorescent probes) to proteins containing cysteine residues. This allows for the identification, purification, and analysis of these proteins [].
  • Protein activity modulation: Cysteine modification by FECF can alter protein structure and function. This can be helpful in studying the role of specific cysteine residues in protein activity [].

FECF is a hazardous compound and should be handled with appropriate precautions. It is:

  • Corrosive: Can cause severe skin and eye burns [].
  • Lachrymator: Irritates the eyes, causing tearing [].
  • Toxic: May be harmful by inhalation, ingestion, or skin absorption [].

  • Nucleophilic Substitution: It reacts readily with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonates.
  • Hydrolysis: In the presence of water, it hydrolyzes to produce 2-fluoroethanol and carbon dioxide.
  • Reduction: The compound can be reduced to 2-fluoroethanol using reducing agents like lithium aluminum hydride .

Major Products Formed

  • From nucleophilic substitution: Carbamates and Carbonates
  • From hydrolysis: 2-Fluoroethanol and Carbon Dioxide
  • From reduction: 2-Fluoroethanol

While specific biological activity data for 2-fluoroethyl chloroformate is limited, it is primarily utilized in the synthesis of fluorinated compounds, particularly 3-fluoroethylurethan derivatives. These derivatives may exhibit various biological properties, including potential pharmacological effects. The compound's hygroscopic nature and volatility suggest it may have implications in biochemical pathways related to drug synthesis and development.

The synthesis of 2-fluoroethyl chloroformate typically involves the reaction of 2-fluoroethanol with phosgene:

2 Fluoroethanol+Phosgene2 Fluoroethyl chloroformate+Hydrogen chloride\text{2 Fluoroethanol}+\text{Phosgene}\rightarrow \text{2 Fluoroethyl chloroformate}+\text{Hydrogen chloride}

This reaction is conducted under controlled conditions in an inert solvent such as dichloromethane to prevent decomposition. Industrial production methods utilize large-scale reactors with precise temperature and pressure control to ensure safety and product consistency .

2-Fluoroethyl chloroformate serves multiple purposes in chemical synthesis:

  • As a reagent for synthesizing fluorinated compounds.
  • In the production of carbamates and carbonates, which are valuable intermediates in pharmaceuticals and agrochemicals.
  • It has potential applications in developing new fluorinated drugs due to its unique reactivity profile compared to other chloroformates .

Interaction studies involving 2-fluoroethyl chloroformate primarily focus on its reactivity with nucleophiles. The presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to non-fluorinated counterparts. This unique property allows it to act effectively in various synthetic pathways, particularly in forming stable derivatives that may have enhanced biological activities .

Several compounds share similarities with 2-fluoroethyl chloroformate, including:

Compound NameMolecular FormulaKey Features
Ethyl chloroformateC3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2Non-fluorinated; less reactive than its fluorinated counterpart.
Methyl chloroformateC3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2Smaller alkyl group; different reactivity profile.
2,2,2-Trifluoroethyl chloroformateC3H3ClF3\text{C}_3\text{H}_3\text{ClF}_3Contains three fluorine atoms; significantly alters reactivity and stability.

Uniqueness

The presence of the fluorine atom in 2-fluoroethyl chloroformate enhances its electrophilicity compared to non-fluorinated compounds, leading to increased reactivity towards nucleophiles. This characteristic makes it a valuable building block in synthetic chemistry, particularly for developing novel fluorinated drugs and agrochemicals .

Advanced Catalytic Approaches in Phosgene-Mediated Synthesis

The reaction of 2-fluoroethanol with phosgene (COCl₂) remains the most direct route to 2-fluoroethyl chloroformate. This method involves bubbling phosgene gas into a solution of 2-fluoroethanol in dichloromethane or toluene at 0–5°C, catalyzed by tertiary amines like triethylamine. Key advancements include:

  • Catalyst Optimization: Dimethylformamide (DMF) enhances reaction rates by stabilizing intermediates, achieving 98% yield in 8 hours at 0°C.
  • Safety Modifications: Phosgene generators using triphosgene (BTC) enable on-demand phosgene release, reducing storage risks. For example, BTC decomposes to 3 equivalents of phosgene under nucleophilic conditions, enabling stoichiometric control.

Table 1: Phosgene-Mediated Synthesis Parameters

ParameterValue/RangeImpact on Yield
Temperature0–5°CPrevents decomposition
Catalyst (DMF)0.35 mmol per 5.2 mmol BTC93–98% yield
SolventToluene or dichloromethane95% efficiency

Solvent-Free Reaction Systems for Improved Yield Optimization

Solvent-free methodologies minimize waste and enhance atom economy. Triphosgene-based systems achieve quantitative yields by eliminating solvent interactions:

  • Mechanism: Triphosgene reacts with 2-fluoroethanol in a 1:3 molar ratio, releasing HCl and CO₂ as byproducts. Sodium carbonate neutralizes HCl, driving the reaction to completion.
  • Case Study: A solvent-free batch process with 3.5 mol% [NEt₃Me]Cl catalyst achieved 96% conversion in 4 hours at 25°C, with no purification required.

Advantages:

  • Reduced environmental footprint (E-factor < 0.1).
  • Scalability to multi-kilogram batches without solvent recovery steps.

Continuous Flow Chemistry Applications in Industrial Production

Continuous flow reactors address phosgene’s hazards by enabling precise control over reaction parameters:

  • Microchannel Reactors: A 2021 patent described a system with preheating (40°C), mixing (0.5 s residence time), and reaction modules (60°C), producing 2-fluoroethyl chloroformate at 92% yield with 99% purity.
  • In-Situ Phosgene Generation: Integrating BTC decomposition modules into flow systems allows real-time phosgene synthesis, achieving 96% yield in 30 minutes.

Table 2: Continuous Flow vs. Batch Process Comparison

MetricContinuous FlowBatch Process
Residence Time5–10 minutes4–8 hours
Yield92–96%85–90%
Byproduct Formation<1%5–10%

Green Chemistry Alternatives to Traditional Chlorinating Agents

To replace phosgene, researchers have developed safer reagents:

  • Phenyl Chloroformate (PCF): Acts as a phosgene surrogate in Lewis base-catalyzed reactions. For example, 1-formylpyrrolidine (FPyr) catalyzes the conversion of 2-fluoroethanol to 2-fluoroethyl chloroformate at 80°C with 89% yield.
  • CO₂ Utilization: Carboxylation of 2-fluoroethanol with CO₂ under high pressure (50 bar) and Ru-based catalysts yields chloroformates, though scalability remains challenging.

Table 3: Green Reagent Performance

ReagentCatalystYieldTemperature
Phenyl chloroformateFPyr89%80°C
Triphosgene (BTC)[NEt₃Me]Cl96%25°C
CO₂RuCl₃45%150°C

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

462-27-1

Wikipedia

Carbonochloridic acid, 2-fluoroethyl ester (9CI)

Dates

Modify: 2023-08-15

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